8-Ethyl Irinotecan

Catalog No.
S872068
CAS No.
947687-02-7
M.F
C35H42N4O6
M. Wt
614.75
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Ethyl Irinotecan

CAS Number

947687-02-7

Product Name

8-Ethyl Irinotecan

IUPAC Name

[(19S)-6,10,19-triethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate

Molecular Formula

C35H42N4O6

Molecular Weight

614.75

InChI

InChI=1S/C35H42N4O6/c1-4-21-16-28-24(17-30(21)45-34(42)38-14-10-22(11-15-38)37-12-8-7-9-13-37)23(5-2)25-19-39-29(31(25)36-28)18-27-26(32(39)40)20-44-33(41)35(27,43)6-3/h16-18,22,43H,4-15,19-20H2,1-3H3/t35-/m0/s1

SMILES

CCC1=CC2=C(C=C1OC(=O)N3CCC(CC3)N4CCCCC4)C(=C5CN6C(=CC7=C(C6=O)COC(=O)C7(CC)O)C5=N2)CC

Synonyms

(S)-4,8,11-Triethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione-9-yl (1,4'-bipiperidine)-1'-carboxylate ;

8-Ethyl Irinotecan is a derivative of Irinotecan, which is a well-known chemotherapeutic agent primarily used for the treatment of colorectal cancer and small cell lung cancer. The chemical structure of 8-Ethyl Irinotecan includes an ethyl group at the 8-position of the irinotecan molecule, which is represented by the molecular formula C35H42N4O6 and a molecular weight of 614.73 g/mol . This modification aims to enhance the pharmacological properties of the parent compound.

The compound operates through a mechanism similar to that of Irinotecan, where it acts as an inhibitor of topoisomerase I. This inhibition leads to the disruption of DNA replication and transcription, ultimately inducing apoptosis in cancer cells . The presence of the ethyl group may influence its pharmacokinetics and biological activity, providing a unique profile compared to its parent compound.

  • 8-Ethyl Irinotecan lacks the specific structural features required for the known mechanism of action of Irinotecan, which involves inhibiting the enzyme DNA topoisomerase I. Therefore, 8-Ethyl Irinotecan is not expected to have any inherent biological activity.
  • Limited information exists on the specific hazards associated with 8-Ethyl Irinotecan. However, given its structural similarity to Irinotecan, it is likely to share some of its toxicological properties []. Irinotecan is known to cause severe side effects, including diarrhea, nausea, and bone marrow suppression.
Involving 8-Ethyl Irinotecan include hydrolysis and lactonization. Upon administration, 8-Ethyl Irinotecan is hydrolyzed by carboxylesterases into its active metabolite, which is structurally similar to SN-38, the active metabolite of Irinotecan . The hydrolysis process can be influenced by pH and temperature, exhibiting pseudo-first-order kinetics under various conditions .

Additionally, 8-Ethyl Irinotecan may undergo glucuronidation, a metabolic process where glucuronic acid is added to the molecule, facilitating its excretion from the body. This reaction is mediated by uridine diphosphate glucuronosyltransferases and can affect the compound's efficacy and toxicity profile .

The biological activity of 8-Ethyl Irinotecan is primarily characterized by its ability to inhibit topoisomerase I. Similar to Irinotecan and its active metabolite SN-38, 8-Ethyl Irinotecan binds to the topoisomerase I-DNA complex, preventing the religation of single-strand breaks in DNA. This action leads to double-stranded breaks that are not efficiently repaired by mammalian cells, resulting in apoptosis of cancer cells .

In preclinical studies, 8-Ethyl Irinotecan has shown enhanced cytotoxicity compared to its parent compound, indicating potential advantages in therapeutic applications against various cancers .

The synthesis of 8-Ethyl Irinotecan involves several steps that typically start with camptothecin derivatives. The process includes:

  • Formation of Intermediate Compounds: The synthesis begins with the preparation of intermediates that can be further modified.
  • Ethylation: The introduction of an ethyl group at the 8-position is crucial for obtaining 8-Ethyl Irinotecan.
  • Final Modifications: Additional chemical modifications may be applied to enhance solubility and stability.

Specific synthetic routes are detailed in patents and scientific literature focusing on optimizing yields and purity .

8-Ethyl Irinotecan is primarily explored for its applications in oncology as a potential treatment for various cancers due to its enhanced potency compared to traditional agents like Irinotecan. Its ability to induce apoptosis in cancer cells makes it a candidate for both monotherapy and combination therapy in clinical settings.

In addition to its use in cancer treatment, ongoing research may explore its potential applications in other diseases where topoisomerase inhibition could be beneficial.

Research on interaction studies involving 8-Ethyl Irinotecan indicates that it may exhibit interactions with various metabolic enzymes, particularly those involved in drug metabolism such as carboxylesterases and uridine diphosphate glucuronosyltransferases. These interactions can significantly influence its pharmacokinetics and therapeutic efficacy .

Furthermore, studies have shown that genetic polymorphisms affecting these enzymes can lead to variability in drug response among patients, necessitating careful consideration during treatment planning.

Several compounds share structural similarities with 8-Ethyl Irinotecan, primarily within the class of camptothecin derivatives. Here are some notable examples:

Compound NameStructural ModificationUnique Features
IrinotecanNoneProdrug converted to SN-38; widely used in therapy.
SN-38Hydroxy group at C10Active metabolite of irinotecan; significantly more potent.
CamptothecinNoneParent compound; less soluble than derivatives like irinotecan.
7-Ethyl-10-hydroxycamptothecinEthyl at C7Active form with potent topoisomerase inhibition; less stable than 8-ethyl variant.

The uniqueness of 8-Ethyl Irinotecan lies in its specific structural modification at the 8-position, which enhances its biological activity while potentially improving pharmacokinetic properties compared to other similar compounds. Research continues to elucidate how these structural differences translate into clinical efficacy and safety profiles.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

3.8

Wikipedia

(4S)-4,8,11-Triethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate

Dates

Modify: 2024-04-15

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